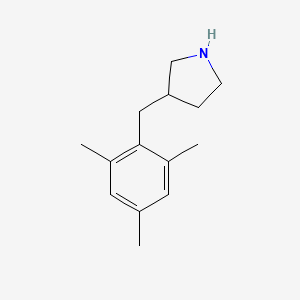
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and trifluoro groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, forming thiocarbamates when reacted with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The trifluoro group can undergo addition reactions with various reagents, forming new compounds with altered properties.
Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins, such as matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
Materials Science: The compound’s unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides, contributing to crop protection.
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it binds to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing cancer cell migration and proliferation . This interaction disrupts the downstream signaling pathways required for tumor growth and metastasis.
Comparison with Similar Compounds
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethoxy-phenyl)ethanamine: This compound has a similar difluoromethoxy group but differs in its overall structure and applications.
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide: This compound also targets MMP-9 but has a different chemical structure and mechanism of action.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYVACIJINGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)

![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
